molecular formula C23H14N2O4 B2816951 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide CAS No. 477556-04-0

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide

Cat. No. B2816951
CAS RN: 477556-04-0
M. Wt: 382.375
InChI Key: CPWZMPRRKASAJF-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important and find use in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

Benzoxazole derivatives can be synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields . For example, benzoxazolyl aniline can be used as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives .


Molecular Structure Analysis

The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Benzoxazole derivatives have reactive sites which allow for functionalization . They can undergo various chemical reactions to form different compounds with potential biological activities .


Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C. It is insoluble in water .

Scientific Research Applications

  • Antimicrobial Evaluation and Docking Studies : Compounds with benzoxazole and carboxamide groups have been synthesized and evaluated for their antimicrobial properties. Such studies also involve molecular docking to predict the interactions between these compounds and biological targets, providing insights into their potential mechanisms of action (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Fluorescent Properties for Bioimaging : Benzoxazole derivatives have been synthesized with fluorescent properties, which makes them potential candidates for bioimaging applications. The ability of these compounds to absorb and emit light at specific wavelengths can be utilized in studying biological systems (Phatangare et al., 2013).

  • Synthesis and Photophysical Characterization : Research has been conducted on synthesizing and characterizing the photophysical properties of benzoxazole derivatives. Understanding these properties can contribute to their application in materials science and optical technologies (Padalkar et al., 2011).

  • Chemical Synthesis and Structure-Activity Relationships : The synthesis of benzoxazole derivatives and the study of their structure-activity relationships provide valuable information for the development of new compounds with enhanced biological or chemical properties (Kuroita et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also target cancer cells.

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition of the bcr-abl protein, which is integral to the development of chronic myeloid leukemia (cml) . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have shown favorable pharmacokinetic profiles in in silico studies . This suggests that this compound might also have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds have shown remarkable cytotoxicity in various human tumor cell lines , suggesting that this compound may also have significant cytotoxic effects.

Safety and Hazards

Benzoxazole derivatives can have different safety profiles depending on their specific structures. For example, [3-(1,3-benzoxazol-2-yl)phenyl]methanol has a signal word of “Warning” with hazard statements H302, H315, H319, H335 .

Future Directions

The future research directions could involve the design and synthesis of novel benzoxazole derivatives with improved biological activities. The development of new potential chemotherapy drugs is increasing due to the existing antibiotic resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide involves the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid, followed by the acylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3-(1,3-benzoxazol-2-yl)aniline", "4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid", "acetic anhydride", "DMF", "triethylamine", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-(1,3-benzoxazol-2-yl)aniline (1.0 equiv) and 4-hydroxy-3-(2-oxo-2H-chromen-4-yl)benzoic acid (1.1 equiv) in DMF and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with DCM. Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 3: Dissolve the resulting intermediate in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into ice-cold water and extract with DCM. Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of DCM and methanol as the eluent.", "Step 6: Recrystallize the purified product from a suitable solvent to obtain N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide as a white solid." ] }

CAS RN

477556-04-0

Molecular Formula

C23H14N2O4

Molecular Weight

382.375

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14N2O4/c26-21-16-8-1-3-10-19(16)28-13-17(21)22(27)24-15-7-5-6-14(12-15)23-25-18-9-2-4-11-20(18)29-23/h1-13H,(H,24,27)

InChI Key

CPWZMPRRKASAJF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

solubility

not available

Origin of Product

United States

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